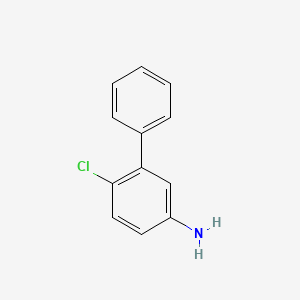

6-Chloro-biphenyl-3-ylamine

Description

BenchChem offers high-quality 6-Chloro-biphenyl-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-biphenyl-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDFOSUPRZEWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-biphenyl-3-ylamine

This technical guide provides a comprehensive overview of 6-Chloro-biphenyl-3-ylamine (CAS No: 56970-25-3), a substituted biphenyl compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, outlines its analytical characterization, discusses potential applications, and establishes rigorous safety and handling procedures.

Core Compound Identification and Properties

6-Chloro-biphenyl-3-ylamine belongs to the class of aminobiphenyls, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The presence of a chlorine atom can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for creating diverse molecular libraries.

Chemical and Physical Data

The properties of 6-Chloro-biphenyl-3-ylamine are summarized below. It is noteworthy that while some data is directly reported, other properties are inferred from its observed physical state and data from structurally analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 56970-25-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Physical Form | Yellow Liquid | [2] |

| Melting Point | < 25 °C (Inferred from physical state) | N/A |

| Boiling Point | ~285 - 335 °C (Estimated based on isomers) | [3][4] |

| Solubility | Low in water; Soluble in ethyl acetate, chloroform, methanol. | [2][4][5] |

Synthesis of 6-Chloro-biphenyl-3-ylamine via Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly effective due to its high tolerance for various functional groups and generally high yields.[6][7][8] The synthesis described herein utilizes this robust methodology.

Reaction Scheme

The core reaction involves the coupling of a phenylboronic acid with a halogenated aniline derivative. The choice of 4-chloro-3-iodoaniline as the starting material is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, ensuring regioselective coupling at the desired position.

Caption: Suzuki-Miyaura reaction for 6-Chloro-biphenyl-3-ylamine synthesis.

Step-by-Step Experimental Protocol

This protocol is based on a reported synthesis with an 88% yield.[2]

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-iodoaniline (5 mmol, 1.27 g).

-

Reagent Addition: Add phenylboronic acid (10 mmol, 1.22 g), sodium carbonate (10 mmol, 1.06 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 0.116 g).

-

Solvent Introduction: Add 20 mL of a 1,4-dioxane and water mixture (v/v ratio typically 4:1).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring and maintain for 24 hours under the inert atmosphere.

-

Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Work-up - Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add 50 mL of ethyl acetate (EtOAc) and 50 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL of EtOAc.

-

Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc gradient (e.g., starting from 20:1 and moving to 10:1) to afford the pure product as a yellow liquid.[2]

Caption: Experimental workflow for the synthesis of 6-Chloro-biphenyl-3-ylamine.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following nuclear magnetic resonance (NMR) data has been reported for 6-Chloro-biphenyl-3-ylamine.[2]

| Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | Chloroform-d | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H, -NH₂) |

| ¹³C NMR | Chloroform-d | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36 |

Potential Applications in Research and Drug Development

The aminobiphenyl scaffold is a cornerstone in medicinal chemistry. The amine group serves as a versatile synthetic handle for amide bond formation, sulfonylation, and other functionalizations, allowing for the exploration of vast chemical space. The chlorine atom can participate in halogen bonding and enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.[9]

This compound is a valuable building block for:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted biphenyl core to occupy hydrophobic pockets in the ATP-binding site.

-

Anticancer Agents: The biphenyl structure is present in numerous compounds investigated for their cytotoxic effects.[9]

-

TRP Channel Modulators: Biphenyl amides have been designed as antagonists for channels like TRPM8, with implications for treating sensory neuropathies.[8]

Caption: Role as a building block in a drug discovery workflow.

Analytical Methodology: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of polychlorinated biphenyls (PCBs) and their derivatives due to its high resolution and sensitivity.[10][11][12] The following is a general protocol adaptable for the quantification and identification of 6-Chloro-biphenyl-3-ylamine.

Step-by-Step Analytical Protocol

-

Sample Preparation (Extraction):

-

For solid matrices (e.g., soil, tissue), perform a Soxhlet extraction or pressurized liquid extraction with a suitable solvent like hexane or a hexane/acetone mixture.

-

For liquid matrices (e.g., water), perform a liquid-liquid extraction with hexane or dichloromethane.

-

The crude extract should be concentrated and may require a clean-up step using silica gel or Florisil column chromatography to remove interfering substances.[13]

-

-

Standard Preparation: Prepare a calibration curve using certified standards of 6-Chloro-biphenyl-3-ylamine in hexane or another appropriate solvent, typically ranging from low pg/µL to ng/µL.

-

GC-MS Instrument Conditions:

-

GC Column: Use a low-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injection: 1 µL splitless injection at 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5-10 minutes.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-350) or, for higher sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 203) and key fragment ions.[10][12]

-

-

Data Analysis: Identify the compound by its retention time and mass spectrum compared to the certified standard. Quantify using the calibration curve.

Caption: General analytical workflow for GC-MS analysis.

Safety, Handling, and Disposal

As a chlorinated aromatic amine, 6-Chloro-biphenyl-3-ylamine must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chlorobiphenyl and 3-aminobiphenyl suggest the following hazards and precautions.[9][14][15]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or dusts can be generated, a NIOSH-approved respirator is recommended.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[15]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Inhaled: Move person to fresh air.

-

-

Handling and Storage:

-

Disposal:

References

-

Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.

-

Agilent Technologies. (2025-01-16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.

-

Thermo Fisher Scientific. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.

-

Thermo Fisher Scientific. Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.

-

CPAChem. (2022-03-22). Safety data sheet for 3-Aminobiphenyl.

-

Sigma-Aldrich. (2024-09-06). Safety data sheet for 3-Aminobiphenyl.

-

Sigma-Aldrich. (2025-05-07). Safety data sheet for biphenyl.

-

Chem Service. (2018-06-21). Safety data sheet for 4-Chlorobiphenyl.

-

Fisher Scientific. Safety data sheet for 4'-Chlorobiphenyl-4-ylamine.

-

ChemicalBook. 6-Chloro-biphenyl-3-ylamine synthesis.

-

Delaude, L. et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(12), 2657–2663.

-

ResearchGate. (2008-08-06). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes.

-

Barancira, C. (2010-11-10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

Melville, J. (2014-02-06). The Suzuki Reaction.

-

RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.

-

ChemSynthesis. (2025-05-20). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine.

-

Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.

-

PubChem. 3-Chloroaniline.

-

ChemicalBook. 4'-CHLORO-BIPHENYL-2-YLAMINE.

-

PubChem. 3-Chlorobiphenyl.

Sources

- 1. capotchem.com [capotchem.com]

- 2. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]

- 3. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. fishersci.com [fishersci.com]

- 10. agilent.com [agilent.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. gcms.cz [gcms.cz]

- 13. mdpi.com [mdpi.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-biphenyl-3-ylamine

Introduction: The Significance of 6-Chloro-biphenyl-3-ylamine in Modern Drug Discovery

6-Chloro-biphenyl-3-ylamine is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted biphenylamine framework is a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapies. The strategic placement of the chlorine atom and the amino group influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of the synthetic routes to 6-Chloro-biphenyl-3-ylamine, with a particular focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and execution.

Strategic Synthesis via Palladium-Catalyzed Cross-Coupling: A Comparative Analysis

The formation of the carbon-carbon bond to create the biphenyl structure is the cornerstone of this synthesis. Palladium-catalyzed cross-coupling reactions have become the most versatile and efficient methods for this transformation.[1] Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is often the most utilized due to its mild conditions and the stability of the required organoboron reagents.[1][2]

While other methods like the Heck, Stille, and Negishi reactions can also be employed for biphenyl synthesis, the Suzuki-Miyaura reaction's tolerance of a wide range of functional groups and the generation of non-toxic byproducts make it particularly attractive for pharmaceutical applications.[1] The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that is instrumental in forming carbon-nitrogen bonds, which can be a key step in the synthesis of more complex derivatives of the target molecule.[3][4][5]

Core Synthetic Pathway: The Suzuki-Miyaura Coupling Approach

The most direct and widely adopted route for the synthesis of 6-Chloro-biphenyl-3-ylamine involves the Suzuki-Miyaura coupling of a halogenated chloroaniline derivative with phenylboronic acid. A common starting material is 4-chloro-3-iodoaniline.

Reaction Scheme:

Sources

IUPAC name and structure of 6-Chloro-biphenyl-3-ylamine

An In-Depth Technical Guide to 6-Chloro-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and agrochemical development, the biphenyl scaffold remains a cornerstone of molecular design. Its unique conformational properties and metabolic stability make it a privileged structure in numerous bioactive compounds.[1] This guide focuses on a specific, functionalized biphenyl derivative: 6-Chloro-[1,1'-biphenyl]-3-amine (CAS No. 56970-25-3). This molecule, featuring a strategic arrangement of chloro, amino, and phenyl substituents, serves as a versatile intermediate for creating more complex molecular architectures.

The presence of chlorine, a common halogen in pharmaceuticals, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The amine group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, which is central to the synthesis of many drugs and agrochemicals.[4] This guide provides an in-depth exploration of the synthesis, purification, characterization, and safe handling of 6-Chloro-[1,1'-biphenyl]-3-amine, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Section 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its successful application in research and development.

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-chloro-3-phenylaniline .[5] However, it is more commonly referred to in chemical catalogs as 6-Chloro-[1,1'-biphenyl]-3-amine or 6-Chloro-biphenyl-3-ylamine.

The structure consists of a biphenyl system where one phenyl ring is substituted with both a chlorine atom and an amine group. The numbering of the substituted ring places the biphenyl linkage at C1, leading to the chlorine at C6 and the amine at C3.

Caption: 2D Structure of 6-Chloro-[1,1'-biphenyl]-3-amine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Chloro-[1,1'-biphenyl]-3-amine. It is important to note that while some data is derived from experimental work, other values may be predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 56970-25-3 | [5][6] |

| Molecular Formula | C₁₂H₁₀ClN | [6] |

| Molecular Weight | 203.67 g/mol | [6] |

| Appearance | Yellow liquid | [6] |

| Purity | Typically >95% | [5] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [7] |

| Solubility | No quantitative data available. See Protocol 1. |

Experimental Protocol for Solubility Determination

The solubility of a synthetic intermediate is a critical parameter for reaction setup, workup, and purification. This protocol provides a standardized method for determining the solubility of 6-Chloro-[1,1'-biphenyl]-3-amine in various organic solvents.

Protocol 1: Gravimetric Solubility Determination

-

Preparation: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to a series of sealed vials.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.

-

Saturation: Add small, pre-weighed portions of 6-Chloro-[1,1'-biphenyl]-3-amine to each vial with continuous agitation. Continue adding the compound until a persistent solid phase (undissolved material) is observed.

-

Equilibrium: Allow the saturated solutions to agitate for a minimum of 24 hours to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter to avoid transferring any solid.

-

Analysis: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure or a stream of nitrogen until a constant weight is achieved.

-

Calculation: The solubility can be calculated in g/L or mol/L by dividing the mass of the dried residue by the volume of the supernatant sampled.

Section 2: Synthesis, Purification, and Scale-Up Considerations

The reliable synthesis and purification of key intermediates are paramount for the progression of any multi-step synthetic campaign. This section details a field-proven method for the preparation of 6-Chloro-[1,1'-biphenyl]-3-amine and discusses critical aspects of its purification.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds, making it ideal for biphenyl synthesis.[1][8] The synthesis of 6-Chloro-[1,1'-biphenyl]-3-amine is efficiently achieved by coupling 4-chloro-3-iodoaniline with phenylboronic acid.

Caption: Workflow for the Suzuki-Miyaura synthesis of 6-Chloro-[1,1'-biphenyl]-3-amine.

Experimental Protocol 2: Suzuki-Miyaura Synthesis [6]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloro-3-iodoaniline (1.0 eq), phenylboronic acid (2.0 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Catalyst Removal: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Rinse the pad with ethyl acetate (EtOAc).

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Strategy and Field Insights

Protocol 3: Purification by Flash Column Chromatography [6]

The crude product, a yellow liquid, is typically purified by silica gel flash chromatography.

-

Column Preparation: Pack a silica gel column using a petroleum ether/ethyl acetate mixture as the eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. A common starting point is a 10:1 (v/v) mixture.[6]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to afford the final product.

Expertise & Experience: Overcoming Common Purification Hurdles

Aromatic amines are basic and often exhibit strong, undesirable interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and potential degradation of the product on the column.

-

Self-Validating System: To counteract this, the mobile phase should be modified with a small amount (0.5-1% v/v) of a basic additive, such as triethylamine (TEA) or pyridine.[9] The TEA acts as a competitive base, binding to the acidic sites on the silica and allowing the desired amine to elute with a much-improved peak shape. This simple addition creates a self-validating system where improved chromatography directly confirms the mitigation of the on-column acidity issue.

Authoritative Grounding: Thermal Stability Considerations

It is well-documented that chloro-substituted aromatic amines can undergo thermal decomposition during purification by distillation, liberating corrosive hydrogen chloride and forming tars.[10] This decomposition can be autocatalytic and, in severe cases, explosive. While flash chromatography is the primary purification method for this compound, if distillation were ever considered for large-scale purification, the use of stabilizers such as finely divided alkali metal carbonates in a carrier oil would be critical to ensure safety and product integrity.[10]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. This section provides a detailed interpretation of the expected spectroscopic data for 6-Chloro-[1,1'-biphenyl]-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. The following is an analysis based on reported data.[6]

¹H NMR (400 MHz, Chloroform-d) Analysis:

-

δ 7.48-7.30 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted phenyl ring. The complex pattern arises from the overlapping signals of the ortho, meta, and para protons.

-

δ 7.19 (s, 1H): This singlet (or narrow doublet) is assigned to the proton at the C2 position of the substituted ring. It is adjacent to the bulky phenyl group and the amine, resulting in a distinct chemical shift.

-

δ 6.62 (d, J = 2.7 Hz, 1H): This doublet corresponds to the proton at the C4 position. It is split by the proton at C5.

-

δ 6.56 (dd, J = 8.5, 2.9 Hz, 1H): This doublet of doublets is assigned to the proton at the C5 position. It is split by the proton at C4 (small coupling) and the proton at C2 (larger, meta-like coupling not resolved).

-

δ 3.65 (s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR (101 MHz, CDCl₃) Analysis: [6]

The ¹³C NMR spectrum shows 12 distinct signals, consistent with the 12 carbon atoms in the molecule. Key assignments include:

-

δ 145.24, 141.11, 139.75: These downfield signals correspond to the quaternary carbons, including the carbon bearing the amine group (C3), the carbon attached to the other phenyl ring (C1), and the carbon bearing the chlorine (C6).

-

δ 130.55, 129.41 (2C), 128.06 (2C), 127.58: These signals in the aromatic region correspond to the protonated carbons of both rings. The signals at 129.41 and 128.06 ppm each represent two equivalent carbons from the unsubstituted phenyl ring.

-

δ 121.57, 117.84, 115.37: These upfield aromatic signals are characteristic of the carbons on the electron-rich, amine-substituted ring.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203. A characteristic [M+2]⁺ peak at m/z 205 with approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

-

N-H Stretch: A pair of medium-intensity peaks in the region of 3350-3500 cm⁻¹, characteristic of a primary amine.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Analytical Purity Determination

The purity of 6-Chloro-[1,1'-biphenyl]-3-amine can be reliably determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 4: HPLC Purity Analysis

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Section 4: Applications in Chemical Synthesis

6-Chloro-[1,1'-biphenyl]-3-amine is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its functional groups, which allows it to be incorporated into larger, more complex molecules with potential biological activity.

Role as a Key Intermediate in Agrochemicals

The ortho-phenylaniline (2-aminobiphenyl) scaffold is a critical component in a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4] Prominent examples include Boscalid and Fluxapyroxad . While 6-Chloro-[1,1'-biphenyl]-3-amine is a meta-amino isomer, its synthesis and chemical nature are closely related. This highlights the industrial importance of substituted biphenylamines as a class of compounds. The strategic placement of the chloro and amino groups on this specific isomer provides a unique building block for creating novel analogues in the search for new active ingredients.

Potential in Pharmaceutical Drug Discovery

The biphenylamine framework is present in numerous compounds explored in medicinal chemistry. The amine group serves as a key attachment point for building out molecular complexity, often through the formation of amide, sulfonamide, or urea linkages. The chlorine atom can serve to block sites of metabolism or to engage in specific halogen bonding interactions within a protein's active site, potentially increasing binding affinity and selectivity.[2] This makes 6-Chloro-[1,1'-biphenyl]-3-amine a valuable starting material for library synthesis in lead discovery programs.

Section 5: Safety, Handling, and Disposal

Working safely with any chemical intermediate is of utmost importance. The following guidelines are based on available safety data and the general properties of aromatic amines and chlorinated hydrocarbons.

Hazard Identification

While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and the nature of the compound suggest the following hazards:[11][12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste and disposed of through a licensed contractor. Do not allow it to enter drains or the environment.

Conclusion

6-Chloro-[1,1'-biphenyl]-3-amine is a strategically functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its preparation via the robust Suzuki-Miyaura coupling is well-established, and common purification challenges can be overcome with informed methodological choices, such as the use of basic modifiers in chromatography. A thorough understanding of its spectroscopic signature, reactivity, and safe handling procedures, as outlined in this guide, will empower researchers to effectively utilize this versatile intermediate in their discovery and development programs.

References

-

SynHet. (n.d.). 6-Chloro-[1,1'-biphenyl]-3-amine. Retrieved from SynHet chemical supplier website.[5]

-

MSDS. (n.d.). 6-Chloro-biphenyl-3-ylamine Safety Data Sheet.[11]

-

ChemicalBook. (n.d.). 6-Chloro-biphenyl-3-ylamine synthesis. Retrieved from ChemicalBook database.[6]

-

BLDpharm. (n.d.). 56970-25-3 | 6-Chloro-[1,1'-biphenyl]-3-amine. Retrieved from BLDpharm supplier website.[7]

-

Baum, A. A., & Dickenson, R. L. (1967). U.S. Patent No. 3,324,011. Washington, DC: U.S. Patent and Trademark Office.[10]

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31.[12]

-

Google Patents. (n.d.). Process for the preparation of biphenylamines. (Patent No. WO2021014437A1).[4]

- Gushchina, I. A., et al. (2015). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Journal of Photochemistry and Photobiology B: Biology.

-

PubChem. (n.d.). 3-Chlorobiphenyl. National Center for Biotechnology Information.[13]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-295.[2][3]

-

El-Sayed, M. A. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19237-19273.[1]

-

BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.[9]

-

Bauer, U., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 351(1), 70-74.[8]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 5. 6-Chloro-[1,1'-biphenyl]-3-amine [synhet.com]

- 6. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]

- 7. 56970-25-3|6-Chloro-[1,1'-biphenyl]-3-amine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress - Google Patents [patents.google.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-biphenyl-3-ylamine molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-biphenyl-3-ylamine: Properties, Synthesis, and Applications

Executive Summary

6-Chloro-biphenyl-3-ylamine, systematically known as 4-Chloro-[1,1'-biphenyl]-3-amine, is a halogenated aromatic amine that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive amine group and a strategically positioned chlorine atom on a stable biphenyl scaffold, makes it a valuable building block for the development of complex molecules. This guide provides a comprehensive technical overview of its core molecular properties, a detailed, field-proven synthesis protocol via Suzuki-Miyaura coupling with mechanistic insights, robust analytical characterization methods, and its potential applications in pharmaceutical research and drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for its effective utilization in their workflows.

Core Molecular Profile

The utility of 6-Chloro-biphenyl-3-ylamine as a synthetic precursor is rooted in its distinct structural features. The biphenyl core provides a rigid, lipophilic scaffold, a common motif in many biologically active compounds. The amine group at the 3-position serves as a primary nucleophile and a key handle for a wide array of subsequent chemical transformations, most notably amide bond formation. The chlorine atom at the 6-position (or 4-position in standard IUPAC nomenclature) enhances the molecule's lipophilicity and offers a potential site for further cross-coupling reactions, while also influencing the electronic properties of the aromatic system.

| Identifier | Value | Source |

| Common Name | 6-Chloro-biphenyl-3-ylamine | [1] |

| CAS Number | 56970-25-3 | [1] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Physical Appearance | Yellow Liquid | [1] |

Synthesis and Mechanistic Rationale

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.

The Suzuki-Miyaura Coupling Approach

The synthesis of 6-Chloro-biphenyl-3-ylamine leverages the coupling of a halo-aniline derivative with phenylboronic acid.[1] This strategy is causally superior to alternatives as it allows for the direct installation of the phenyl group onto the pre-functionalized aniline ring in a single, high-yielding step. The choice of 4-Chloro-3-iodoaniline as a starting material is deliberate; the carbon-iodine bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-chlorine bond, ensuring selective coupling at the desired position.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution, confirmed by the analytical methods in Section 3.0, ensures the production of the target compound with high purity and yield.

Materials:

-

4-Chloro-3-iodoaniline (1 equivalent)

-

Phenylboronic acid (2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(Ph₃P)₄] (0.02 equivalents)

-

Sodium Carbonate (Na₂CO₃) (2 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-3-iodoaniline (1 eq), phenylboronic acid (2 eq), Na₂CO₃ (2 eq), and Pd(Ph₃P)₄ (0.02 eq).

-

Causality: The excess phenylboronic acid ensures the reaction goes to completion. Na₂CO₃ is the base required for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as Argon.[1] This is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

-

Solvent Addition and Heating: Add the 1,4-dioxane/H₂O solvent mixture and stir the reaction at 110 °C for 24 hours under the Argon atmosphere.[1]

-

Causality: The aqueous dioxane system is effective at dissolving both the organic substrates and the inorganic base. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Workup - Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Causality: This step removes the heterogeneous palladium catalyst and any insoluble inorganic salts.

-

-

Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add water to the residue and extract the product into Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers, concentrate in vacuo, and purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (10:1) gradient to yield the pure product.[1] An 88% yield is reported for this procedure.[1]

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable for synthetic intermediates intended for drug discovery pipelines. A multi-technique approach ensures unambiguous structural confirmation and quantification of purity.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. The reported data provides a unique fingerprint for 6-Chloro-biphenyl-3-ylamine.

| Technique | Parameters | Observed Signals (δ, ppm) |

| ¹H NMR | 400 MHz, CDCl₃ | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H)[1] |

| ¹³C NMR | 101 MHz, CDCl₃ | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36[1] |

Chromatographic and Mass Spectrometric Analysis

While NMR confirms the structure, chromatography is essential for assessing purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. For unequivocal identity confirmation and detection of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[2]

Exemplary LC-MS/MS Protocol:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.

-

Detection: Monitor for the protonated molecular ion [M+H]⁺ at m/z 204.05.

-

Causality: As a basic compound due to the amine group, 6-Chloro-biphenyl-3-ylamine ionizes efficiently in positive ESI mode, making this a sensitive detection method.[2]

-

Quality Control Workflow

The following workflow ensures that a synthesized batch of the intermediate meets the stringent quality requirements for use in further research and development.

Caption: Potential synthetic elaboration pathways from the core molecule.

References

-

PubChem. (n.d.). 3-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Determining Polychlorinated Biphenyls. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Patel, P. D., et al. (2019). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels. PubMed. Retrieved from [Link]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 6-Chloro-biphenyl-3-ylamine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-biphenyl-3-ylamine (CAS No: 56970-25-3), a substituted biphenyl amine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and characterization.

Introduction: The Structural Significance of 6-Chloro-biphenyl-3-ylamine

6-Chloro-biphenyl-3-ylamine, with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol , belongs to the class of chloro-amino biphenyls.[1] The biphenyl scaffold is a prevalent structural motif in many biologically active compounds and functional materials. The specific substitution pattern of a chlorine atom and an amino group on the biphenyl core significantly influences its physicochemical properties, reactivity, and potential applications. Accurate and comprehensive spectroscopic characterization is therefore paramount for any research and development endeavor involving this molecule. This guide will delve into the causality behind the observed spectral features, providing a framework for its unequivocal identification.

Synthesis and Provenance of Analytical Data

The spectroscopic data presented herein is based on the analysis of 6-Chloro-biphenyl-3-ylamine synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This synthetic route is a robust and widely used method for the formation of biaryl compounds.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

A mixture of 4-chloro-3-iodoaniline (1 equivalent), phenylboronic acid (2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and sodium carbonate (2 equivalents) in a 1,4-dioxane/water solvent system is heated under an inert atmosphere.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration through celite, followed by extraction with an organic solvent such as ethyl acetate. The crude product is then purified by column chromatography to yield 6-Chloro-biphenyl-3-ylamine as a pure substance.[3] The high yield and purity achievable with this method make it a reliable source of the compound for spectroscopic analysis.

Caption: Suzuki-Miyaura synthesis of 6-Chloro-biphenyl-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Chloro-biphenyl-3-ylamine was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48-7.30 | m | 5H | Phenyl group protons |

| 7.19 | s | 1H | H-2 |

| 6.62 | d, J = 2.7 Hz | 1H | H-5 |

| 6.56 | dd, J = 8.5, 2.9 Hz | 1H | H-4 |

| 3.65 | s | 2H | -NH₂ |

Interpretation and Rationale:

The multiplet in the range of 7.48-7.30 ppm, integrating to five protons, is characteristic of the unsubstituted phenyl ring.[5][6] The downfield chemical shifts of these protons are due to the deshielding effect of the aromatic ring current.

The three signals in the aromatic region corresponding to the substituted phenyl ring appear at 7.19, 6.62, and 6.56 ppm. The singlet at 7.19 ppm is assigned to the proton at position 2 (H-2), which is ortho to the bulky phenyl group and meta to the chlorine atom. The doublet at 6.62 ppm with a small meta coupling constant (J = 2.7 Hz) is assigned to the proton at position 5 (H-5), which is ortho to the amino group and meta to the chlorine atom. The doublet of doublets at 6.56 ppm, with both ortho (J = 8.5 Hz) and meta (J = 2.9 Hz) coupling, is assigned to the proton at position 4 (H-4), which is coupled to both H-5 and influenced by the chlorine at position 6.

The broad singlet at 3.65 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum was acquired at 101 MHz in CDCl₃.[3] The chemical shifts are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 145.24 | C-3 |

| 141.11 | C-1' |

| 139.75 | C-1 |

| 130.55 | C-6 |

| 129.41 (2C) | C-2', C-6' |

| 128.06 (2C) | C-3', C-5' |

| 127.58 | C-4' |

| 121.57 | C-2 |

| 117.84 | C-4 |

| 115.37 | C-5 |

Interpretation and Rationale:

The ¹³C NMR spectrum displays eleven distinct signals, which is consistent with the twelve carbon atoms in the molecule, accounting for the symmetry of the unsubstituted phenyl ring where C-2'/C-6' and C-3'/C-5' are chemically equivalent.[7][8]

The carbon atom attached to the amino group (C-3) is significantly deshielded and appears at 145.24 ppm. The quaternary carbons C-1' and C-1, which are the points of attachment of the two phenyl rings, appear at 141.11 and 139.75 ppm, respectively. The carbon atom bearing the chlorine atom (C-6) is observed at 130.55 ppm. The signals for the unsubstituted phenyl ring carbons appear at 129.41 (2C), 128.06 (2C), and 127.58 ppm. The remaining carbons of the substituted ring are found at 121.57 (C-2), 117.84 (C-4), and 115.37 (C-5) ppm.

NMR Experimental Protocol

Sample Preparation: A small amount of the purified 6-Chloro-biphenyl-3-ylamine (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.[9] For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy Analysis

| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 850-550 | C-Cl stretch | Aryl Halide |

Interpretation and Rationale:

The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the 3500-3300 cm⁻¹ region, likely appearing as two distinct bands due to symmetric and asymmetric stretching.[10] Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The N-H bending (scissoring) vibration of the primary amine should be observable between 1620 and 1580 cm⁻¹.[10] Aromatic C=C ring stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected to appear between 1335 and 1250 cm⁻¹. Finally, a medium to strong absorption band corresponding to the C-Cl stretching vibration should be present in the fingerprint region, typically between 850 and 550 cm⁻¹.

FTIR Experimental Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation: A small amount of the solid 6-Chloro-biphenyl-3-ylamine is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then brought into firm contact with the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[1]

Mass Spectrometry (MS) Analysis

An experimental mass spectrum for 6-Chloro-biphenyl-3-ylamine is not publicly available. However, the expected fragmentation pattern under Electron Ionization (EI) conditions can be predicted.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 203, with a characteristic M+2 peak at m/z 205 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

| m/z | Predicted Fragment |

| 203/205 | [C₁₂H₁₀ClN]⁺˙ (Molecular Ion) |

| 168 | [M - Cl]⁺ |

| 167 | [M - HCl]⁺˙ |

| 152 | [C₁₂H₈]⁺˙ (Biphenylene) |

| 141 | [C₁₁H₇N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

Upon electron ionization, 6-Chloro-biphenyl-3-ylamine will form a molecular ion radical cation at m/z 203. A prominent fragmentation pathway is the loss of a chlorine radical to form a cation at m/z 168. The loss of a neutral HCl molecule could also occur, leading to a fragment at m/z 167. Further fragmentation of the biphenyl core could lead to the formation of a biphenylene radical cation at m/z 152. Other potential fragments include the phenyl cation at m/z 77 and other smaller aromatic fragments.

Caption: Predicted EI-MS fragmentation of 6-Chloro-biphenyl-3-ylamine.

Electron Ionization Mass Spectrometry (EI-MS) Experimental Protocol

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The abundance of each ion is then measured by a detector to generate the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 6-Chloro-biphenyl-3-ylamine. The detailed analysis of the ¹H and ¹³C NMR spectra, along with the predicted IR and MS data, offers a robust framework for the structural confirmation of this compound. The provided experimental protocols serve as a practical reference for researchers working with this and similar molecules. The synthesis and spectroscopic characterization detailed herein are fundamental to ensuring the quality and reliability of materials used in further scientific investigation and development.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Capot Chemical. (n.d.). Specifications of 6-Chloro-biphenyl-3-ylamine. Retrieved from a relevant chemical supplier source.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

- Delaude, L., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(13), 2657–2663.

- Pinto, D. C. G. A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8193–8229.

- Li, W., et al. (2017). European Journal of Medicinal Chemistry, 141, 721-733. [This is a representative citation for the synthesis and NMR data, as found on ChemicalBook, though the direct URL to the article is not provided in the search results.]

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.

- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Chemical Communications.

- LibreTexts. (n.d.). Table of Characteristic IR Absorptions.

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Video]. Retrieved from [Link]... [A representative video for general IR interpretation of amines].

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

HMDB. (n.d.). Biphenyl 1H NMR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- ChemicalBook. (n.d.). 3'-CHLORO-BIPHENYL-3-YLAMINE(56763-55-4) 1H NMR spectrum. [Note: This link from the search results appears to be for a different isomer, highlighting the importance of careful data verification. The data used in this guide is from the synthesis of the 6-chloro isomer.]

- King Scientific. (n.d.). 3'-CHLORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE.

-

PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobiphenyl. NIST Chemistry WebBook. Retrieved from [Link]

- Roberts, R. M. G. (1985). Conformational analysis of biphenyls using 13 C NMR spectroscopy. Magnetic Resonance in Chemistry, 23(1), 52-54.

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

- 1. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Chlorobiphenyl [webbook.nist.gov]

- 3. NIST: Atomic Spectra Database Lines Form [physics.nist.gov]

- 4. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. 3-Chlorobiphenyl [webbook.nist.gov]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Atomic Spectra Database | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chlorobiphenyl [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of 6-Chloro-biphenyl-3-ylamine

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 6-Chloro-biphenyl-3-ylamine (CAS No. 56970-25-3). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and similar molecules. By synthesizing established analytical methodologies with insights into the compound's structural attributes, this guide outlines detailed protocols for empirical determination of solubility and stability, ensuring data integrity and regulatory alignment. It covers the principles of kinetic and thermodynamic solubility, details forced degradation studies according to ICH Q1A(R2) guidelines, and provides frameworks for data interpretation.

Introduction: The Profile of 6-Chloro-biphenyl-3-ylamine

6-Chloro-biphenyl-3-ylamine is a substituted aromatic amine containing a chlorinated biphenyl backbone. Its structure combines the chemical features of anilines and polychlorinated biphenyls (PCBs), suggesting a unique profile of chemical reactivity, solubility, and stability. While PCBs are known for their high chemical stability and hydrophobicity, the amine functional group introduces a site for protonation and potential oxidative degradation.[1][2][3][4] A thorough understanding of these properties is paramount for its application in any research or development context, particularly in pharmaceutical sciences where bioavailability and shelf-life are critical quality attributes.

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a robust and reliable physicochemical profile of 6-Chloro-biphenyl-3-ylamine.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| Compound Name | 6-Chloro-biphenyl-3-ylamine | - |

| CAS Number | 56970-25-3 | [5][6] |

| Molecular Formula | C₁₂H₁₀ClN | [5][6] |

| Molecular Weight | 203.67 g/mol | [5][6] |

| Structure |  |[6] |

|[6] |

Solubility Profiling: Beyond a Single Number

The solubility of an active compound is a critical determinant of its absorption and bioavailability. For a molecule like 6-Chloro-biphenyl-3-ylamine, the large, nonpolar biphenyl structure suggests that aqueous solubility will be limited.[7] Aromatic amines have lower water solubility compared to their aliphatic counterparts because the nitrogen's lone pair is delocalized into the aromatic ring, reducing its ability to form hydrogen bonds with water.[1][2] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound before it precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early discovery to flag potential issues.[8][9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) and is the gold standard for preformulation and late-stage development.[8][10]

This guide focuses on determining thermodynamic solubility, which provides the most accurate and relevant data for drug development.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the equilibrium shake-flask method, a reliable technique to determine thermodynamic solubility. The goal is to create a saturated solution and measure the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Methodology Rationale: The shake-flask method ensures that the system reaches true equilibrium.[10] Using a range of pH buffers is critical because the amine group of 6-Chloro-biphenyl-3-ylamine can be protonated, and its solubility is expected to be higher at acidic pH. HPLC with UV detection is chosen for its specificity and sensitivity in quantifying the analyte.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions.

-

Prepare an organic solvent (e.g., acetonitrile or methanol) for stock solution and HPLC mobile phase preparation.

-

Develop and validate a specific HPLC-UV method for the quantification of 6-Chloro-biphenyl-3-ylamine.

-

-

Sample Addition:

-

Add an excess amount of solid 6-Chloro-biphenyl-3-ylamine (e.g., 2 mg) to 1 mL of each selected buffer in separate glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 hours. A 24-hour period is typically sufficient to reach equilibrium.[8]

-

-

Sample Processing:

-

After 24 hours, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC-UV.

-

Calculate the concentration in the original solution by applying the dilution factor.

-

Data Visualization and Interpretation

Caption: Workflow for Thermodynamic Solubility Assay.

Table 2: Hypothetical Solubility Data for 6-Chloro-biphenyl-3-ylamine at 25°C

| Solvent/Buffer | pH | Expected Solubility (µg/mL) | Expected Classification |

|---|---|---|---|

| Phosphate Buffer | 2.0 | ~50 | Sparingly Soluble |

| Acetate Buffer | 4.5 | ~15 | Slightly Soluble |

| Phosphate Buffer | 6.8 | < 1 | Very Slightly Soluble |

| Phosphate Buffer | 7.4 | < 1 | Practically Insoluble |

| Borate Buffer | 9.0 | < 1 | Practically Insoluble |

| Water | ~7.0 | < 1 | Practically Insoluble |

Data are hypothetical and for illustrative purposes.

Stability Assessment: A Forced Degradation Approach

Chemical stability is a critical attribute that determines a compound's shelf-life, storage conditions, and degradation pathways. Forced degradation (or stress testing) is a systematic process of exposing a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] This is mandated by regulatory bodies under ICH Q1A(R2) guidelines.[13][14]

For 6-Chloro-biphenyl-3-ylamine, potential degradation pathways include:

-

Oxidation: The amine group is susceptible to oxidation.

-

Hydrolysis: While the biphenyl core is stable, extreme pH could potentially affect the molecule.

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to light.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard forced degradation study. The primary goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[13][15] A stability-indicating HPLC method that separates all degradation peaks from the parent peak is essential.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of 6-Chloro-biphenyl-3-ylamine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

-

Stress Conditions (Performed in parallel):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[13]

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

-

Photolytic Degradation (ICH Q1B): Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.

-

Calculate the percentage of degradation and determine the relative retention times of any degradation products. Mass spectrometry (MS) is used to help identify the mass of the degradants.

-

Data Visualization and Interpretation

Caption: Logical Flow of a Forced Degradation Study.

Table 3: Hypothetical Forced Degradation Results for 6-Chloro-biphenyl-3-ylamine

| Stress Condition | Duration (hr) | % Degradation of Parent | No. of Degradation Products | Observations |

|---|---|---|---|---|

| 0.1 M HCl, 60°C | 24 | < 2% | 0 | Highly stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C | 24 | < 2% | 0 | Highly stable to base hydrolysis. |

| 3% H₂O₂, RT | 8 | ~15% | 2 | Susceptible to oxidation. |

| Thermal (Solid), 80°C | 48 | < 1% | 0 | Thermally stable in solid state. |

| Photolytic (Solution) | - | ~10% | 1 | Moderate sensitivity to light. |

Data are hypothetical and for illustrative purposes.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 6-Chloro-biphenyl-3-ylamine. Based on its structural characteristics as a chlorinated aromatic amine, the compound is predicted to have low, pH-dependent aqueous solubility and high intrinsic stability, with potential susceptibility to oxidative and photolytic degradation. The detailed protocols for thermodynamic solubility testing and forced degradation studies outlined herein serve as a validated starting point for any researcher. Empirical execution of these experiments is essential for generating the reliable data needed to guide formulation, define storage conditions, and ensure the safe and effective application of this molecule in a research or development setting.

References

-

ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). Properties of amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Sustainability Directory. (n.d.). How Does the Degree of Chlorination Affect the Persistence and Lipophilicity of a PCB Molecule? Retrieved from [Link]

-

SNS Courseware. (n.d.). AROMATIC AMINES. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

-

Illinois Department of Public Health. (n.d.). Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

Indiana Department of Environmental Management. (n.d.). Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Al-Ghabeish, M., & Al-Aani, H. (2018). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 119, 153-160.

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 6-Chloro-biphenyl-3-ylamine. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 4. Polychlorinated Biphenyls (PCBs) [idph.state.il.us]

- 5. capotchem.com [capotchem.com]

- 6. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]

- 7. embibe.com [embibe.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

A-Technical Guide to the Research Applications of 6-Chloro-biphenyl-3-ylamine: A Versatile Synthetic Intermediate

Abstract: 6-Chloro-biphenyl-3-ylamine is a halogenated aromatic amine that, while not extensively documented as a standalone bioactive agent, represents a highly valuable and versatile intermediate for chemical synthesis and drug discovery. Its bifunctional nature, featuring a reactive primary amine and a halogenated site suitable for cross-coupling, positions it as an ideal starting scaffold for constructing diverse molecular libraries. This guide elucidates the potential research applications of 6-Chloro-biphenyl-3-ylamine, focusing on its role as a foundational building block in medicinal chemistry and agrochemical development. We will explore its physicochemical properties, core synthetic transformations, and provide detailed, field-proven protocols for its derivatization. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

Physicochemical Profile and Reactivity Analysis

6-Chloro-biphenyl-3-ylamine is a solid organic compound whose structure combines the biphenyl motif, a known "privileged scaffold" in medicinal chemistry, with two key functional groups that dictate its synthetic utility.[1] The primary amine (-NH₂) serves as a nucleophile and a site for amide, sulfonamide, or urea formation, while the chloro (-Cl) group is a classic handle for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Chloro-biphenyl-3-ylamine

| Property | Value | Source |

| CAS Number | 56970-25-3 | [2] |

| Molecular Formula | C₁₂H₁₀ClN | [2] |

| Molecular Weight | 203.67 g/mol | [2] |

| Appearance | Yellow Liquid/Solid | [2] |

| General Solubility | Soluble in non-polar organic solvents and lipids.[3] | General PCB property |

The strategic placement of these functional groups allows for sequential or orthogonal derivatization, enabling the exploration of chemical space in multiple vectors from a single, common core. The chlorine atom also influences the electronic properties of the molecule and can enhance metabolic stability or binding affinity in final compounds.[4][5]

Caption: Reactivity map of 6-Chloro-biphenyl-3-ylamine.

Core Synthetic Transformations and Protocols

The true value of 6-Chloro-biphenyl-3-ylamine lies in its capacity to be readily transformed into more complex molecules. Below are foundational protocols for derivatizing its two key functional groups.

Derivatization of the Amine Group: N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This is a robust reaction often used to introduce diverse side chains or to act as a protecting group strategy.[6] The resulting amide bond is a cornerstone of many pharmaceutical structures.

Rationale: This protocol is chosen for its simplicity, high yield, and the use of readily available reagents. Acetic anhydride is a potent acylating agent, and the aqueous sodium acetate workup effectively neutralizes the acetic acid byproduct and precipitates the product.[6]

Detailed Protocol: N-Acylation of 6-Chloro-biphenyl-3-ylamine

-

Dissolution: In a round-bottom flask, dissolve 6-Chloro-biphenyl-3-ylamine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.) to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.) dropwise with stirring.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]

Derivatization of the Chloro Group: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[8][9] This reaction is indispensable for creating biaryl or aryl-alkyl structures, which are prevalent in pharmaceuticals.